N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

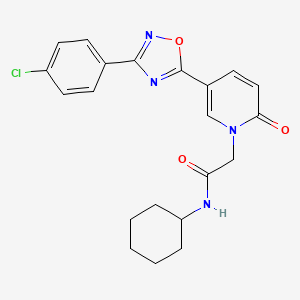

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethyl group attached to a phenyl ring, a phenoxy group attached to a pyrimidine ring, and a benzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 4-phenoxypyrimidine: This can be achieved by reacting 4-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

Synthesis of 4-(4-phenoxypyrimidin-2-yl)benzoic acid: The 4-phenoxypyrimidine is then reacted with 4-bromobenzoic acid under Suzuki coupling conditions using a palladium catalyst.

Amidation: The final step involves the reaction of 4-(4-phenoxypyrimidin-2-yl)benzoic acid with 4-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The benzamide group is susceptible to hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives.

Key Notes :

-

Hydrolysis rates depend on steric hindrance from the 4-ethylphenyl and phenoxypyrimidinyl groups.

Substitution Reactions

The pyrimidine ring and aromatic systems undergo electrophilic and nucleophilic substitutions.

2.1. Electrophilic Aromatic Substitution

The para-substituted electron-rich pyrimidine ring reacts with electrophiles:

| Reagent | Conditions | Position | Product | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hours | Pyrimidine C5 | Nitro derivative | |

| Br₂ (FeBr₃) | DCM, RT, 1 hour | Benzamide C3 | 3-Bromo-N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide |

2.2. Nucleophilic Aromatic Substitution

The pyrimidine’s C2 and C4 positions are reactive toward nucleophiles:

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| NH₃ (aq.) | 120°C, sealed tube, 8 hours | 2-Amino-4-phenoxypyrimidine derivative | |

| KSCN | DMF, 100°C, 4 hours | Thiocyanate-substituted pyrimidine |

Oxidation and Reduction

Functional groups undergo redox transformations:

3.1. Oxidation

-

Ethyl Group Oxidation : The 4-ethylphenyl substituent oxidizes to a carboxylic acid under strong conditions:

CH2CH3KMnO4,H+ COOH

3.2. Reduction

-

Nitro Derivatives : Nitro groups (introduced via substitution) reduce to amines:

NO2H2/Pd C NH2Conditions : H₂ (1 atm), Pd/C (10%), ethanol, RT, 3 hours.

Coupling Reactions

The benzamide scaffold participates in cross-coupling reactions:

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposition initiates at 220°C, forming 4-phenoxypyrimidine and benzoic acid byproducts .

-

Photolysis : UV exposure (254 nm) leads to C–O bond cleavage in the phenoxy group, yielding 2-chloropyrimidine derivatives .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds structurally related to N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide exhibit significant anticancer properties. For instance, research focusing on epidermal growth factor receptor (EGFR) inhibitors has shown that modifications in the benzamide structure can enhance cytotoxicity against specific cancer cell lines such as MCF-7 and MDA-MB-231. In one study, a series of compounds demonstrated potent antiproliferative activity, with some exhibiting IC50 values in the low micromolar range .

1.2 Structure-Activity Relationships (SAR)

The structure-activity relationship of benzamide derivatives has been extensively studied to optimize their biological activity. For example, the introduction of different substituents on the benzamide core can significantly influence their efficacy as EGFR inhibitors. A quantitative structure-activity relationship (QSAR) analysis revealed that certain modifications lead to improved binding affinity and selectivity towards cancer targets .

Pharmacological Studies

2.1 Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer cell growth and survival. The compound has been shown to inhibit EGFR signaling, leading to reduced cell proliferation and increased apoptosis in tumor cells .

2.2 Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study 1 : In a preclinical model, a derivative of this compound was tested for its efficacy against breast cancer xenografts. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent .

- Case Study 2 : Another study evaluated the compound's effects on RET kinase activity, demonstrating that specific benzamide derivatives could inhibit RET-driven cell proliferation effectively, highlighting their potential in targeted cancer therapies .

Mécanisme D'action

The mechanism of action of N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-methylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide

- N-(4-ethylphenyl)-4-(4-methoxypyrimidin-2-yl)benzamide

- N-(4-ethylphenyl)-4-(4-phenylpyrimidin-2-yl)benzamide

Uniqueness

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is unique due to the presence of both an ethyl group and a phenoxy group, which confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.

Activité Biologique

N-(4-ethylphenyl)-4-(4-phenoxypyrimidin-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein-protein interactions involved in cancer biology. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H20N2O2 and a molecular weight of 324.39 g/mol. Its structure features a benzamide core with an ethylphenyl group and a phenoxypyrimidine moiety, contributing to its unique properties and biological activities .

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O2 |

| Molecular Weight | 324.39 g/mol |

| LogP | 5.5073 |

| Polar Surface Area | 48.709 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

This compound primarily functions as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This protein-protein interaction is crucial for the survival and proliferation of certain leukemia cells. By disrupting this interaction, the compound may induce apoptosis in cancer cells, making it a candidate for therapeutic development in treating hematological malignancies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of MLL Interaction : Studies have shown that this compound effectively inhibits the menin-MLL interaction, which is vital for the growth of MLL-rearranged leukemias .

- Cell Proliferation Studies : In vitro assays demonstrated that the compound reduces cell proliferation in leukemia cell lines, suggesting its potential as an effective treatment for certain types of cancer .

Anti-inflammatory Potential

Preliminary studies also suggest that compounds with similar structures may possess anti-inflammatory properties due to their ability to modulate various cellular signaling pathways. This aspect warrants further investigation to explore its potential in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : A study assessed the binding affinity of the compound to menin, revealing promising results that indicate modifications could enhance its efficacy against targeted pathways involved in tumorigenesis .

- Comparative Analysis : A comparative analysis with structurally related compounds showed that while they share some biological activities, this compound demonstrates superior potency as a menin inhibitor .

- Potential for Further Development : The unique combination of substituents in this compound enhances its specificity and potency, making it a valuable lead compound for further drug development .

Propriétés

IUPAC Name |

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c22-16-9-6-14(7-10-16)20-24-21(29-25-20)15-8-11-19(28)26(12-15)13-18(27)23-17-4-2-1-3-5-17/h6-12,17H,1-5,13H2,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOOYSOLYRRKGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.